2-(4-isopropylphenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-(4-isopropylphenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 1-methylpyrazole moiety and an acetamide-linked 4-isopropylphenoxy group. The 4-isopropylphenoxy substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability. While direct synthesis data for this compound are absent in the provided evidence, analogous methods involve S-alkylation or acetylation reactions, as seen in the preparation of structurally related oxadiazole-acetamide hybrids.
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)12-4-6-13(7-5-12)24-10-15(23)19-17-21-20-16(25-17)14-8-9-18-22(14)3/h4-9,11H,10H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPHVLMXANEEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-isopropylphenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.5 g/mol
- CAS Number : 1019097-84-7
The compound is believed to exert its biological effects through various mechanisms, primarily involving modulation of inflammatory pathways and potential anti-cancer properties. The presence of the pyrazole and oxadiazole moieties in its structure suggests that it may interact with specific biological targets such as enzymes involved in inflammatory responses.
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and oxadiazole rings can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the regulation of inflammation. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has known anti-inflammatory and analgesic properties .
2. Anticancer Potential
A study conducted on a library of compounds, including derivatives of pyrazole, identified several candidates with significant anticancer activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific compound this compound showed promising results in preliminary screenings.
Case Study 1: Inhibition of Tumor Growth
In a controlled study, the compound was administered to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups. The study reported an IC50 value indicating effective concentration levels for tumor inhibition .
Case Study 2: Inflammatory Model Testing
In a model of acute inflammation induced by carrageenan, the compound exhibited a dose-dependent reduction in paw edema, showcasing its potential as an anti-inflammatory agent. The results were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | NAAA inhibition | |
| Anticancer | Induction of apoptosis | |
| Pain relief | Increase in PEA levels |
Table 2: Case Study Results
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs include N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) and 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a) . Key differences lie in substituent groups:
- Target compound: 4-isopropylphenoxy (electron-rich aryloxy group) and 1-methylpyrazole.
- Compound 8t : Indole-3-ylmethyl (bulky aromatic substituent) and chloro-methylphenyl.
- Compound 7a : 2-Chlorophenyl and methoxycarbonylphenyl.
These variations influence electronic properties, steric bulk, and binding interactions with biological targets.
Physicochemical Properties
A comparison of molecular weights and solubility-related groups is provided below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
